molecular formula C19H18N2O2 B2519122 morpholino(3-phenyl-1H-indol-2-yl)methanone CAS No. 338401-10-8

morpholino(3-phenyl-1H-indol-2-yl)methanone

Cat. No.: B2519122
CAS No.: 338401-10-8
M. Wt: 306.365
InChI Key: ZFISJXWBBJKAFC-UHFFFAOYSA-N
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Description

Morpholino(3-phenyl-1H-indol-2-yl)methanone is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholino(3-phenyl-1H-indol-2-yl)methanone typically involves the reaction of 3-phenylindole with morpholine in the presence of a suitable catalyst. One common method includes the use of methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) to facilitate the reaction . The reaction yields the desired product with good efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Morpholino(3-phenyl-1H-indol-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The indole ring can participate in electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated indole derivatives.

Scientific Research Applications

Morpholino(3-phenyl-1H-indol-2-yl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of morpholino(3-phenyl-1H-indol-2-yl)methanone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, indole derivatives are known to inhibit enzymes like cyclooxygenase (COX) and exhibit anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole moiety.

    Tryptophan: An essential amino acid containing an indole ring.

Uniqueness

Morpholino(3-phenyl-1H-indol-2-yl)methanone is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to other indole derivatives. This structural feature may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

morpholin-4-yl-(3-phenyl-1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c22-19(21-10-12-23-13-11-21)18-17(14-6-2-1-3-7-14)15-8-4-5-9-16(15)20-18/h1-9,20H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFISJXWBBJKAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C3=CC=CC=C3N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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